

A Technical Guide to 3-Aminopropionitrile (BAPN) as a Lysyl Oxidase Inhibitor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopropanenitrile

Cat. No.: B7769147

[Get Quote](#)

Abstract

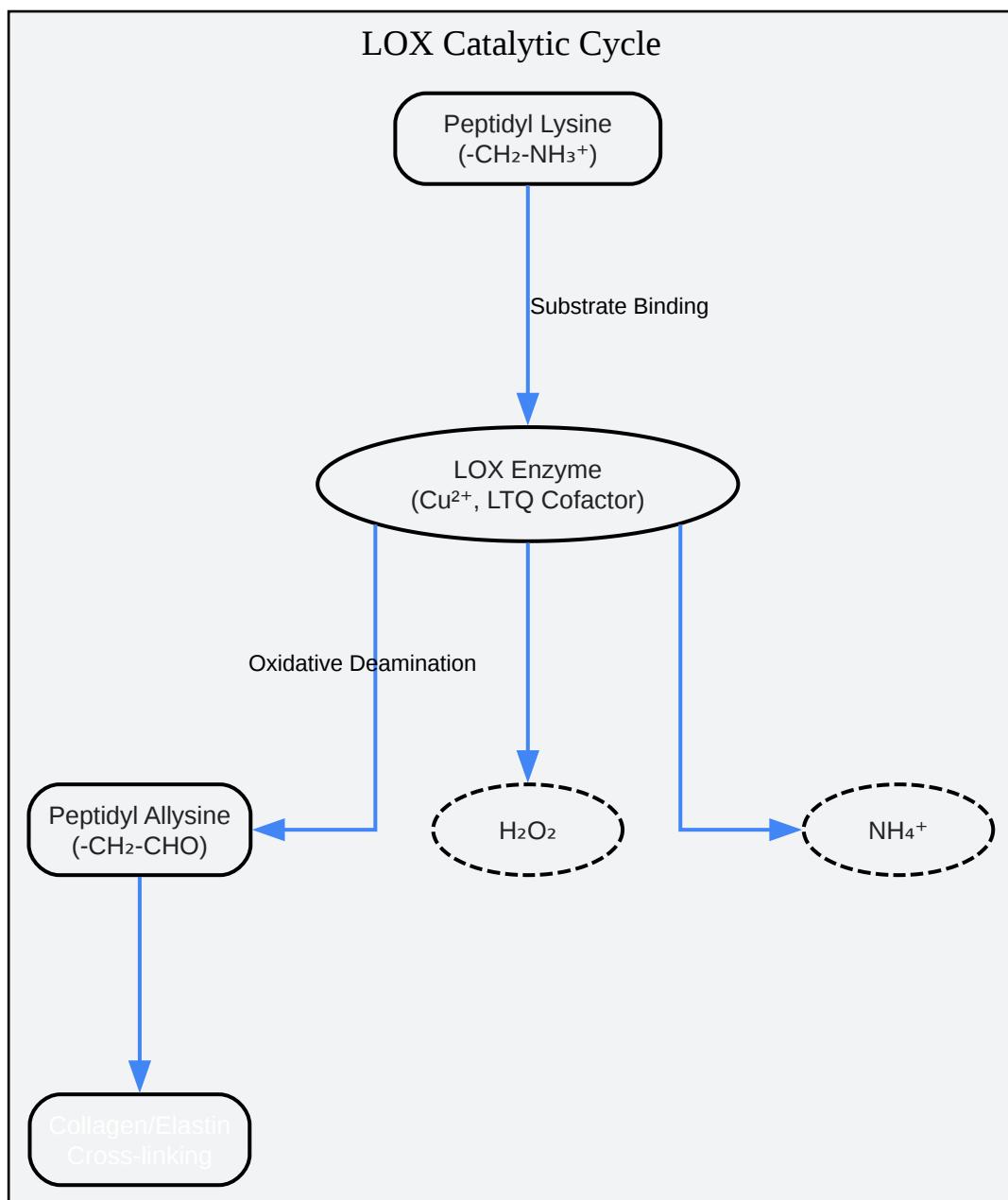
This technical guide provides an in-depth exploration of 3-aminopropionitrile (BAPN), a classical and potent inhibitor of lysyl oxidase (LOX). We will dissect the fundamental role of the LOX enzyme family in extracellular matrix (ECM) homeostasis, detail the mechanism of irreversible inhibition by BAPN, and outline the profound biochemical and physiological consequences of this inhibition. This document is designed for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also detailed, field-proven experimental protocols for assessing LOX inhibition both in vitro and in vivo models. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a critical resource for leveraging BAPN as a tool to investigate ECM pathobiology in fields ranging from fibrosis to oncology.

The Central Architect of the Extracellular Matrix: Lysyl Oxidase (LOX)

The structural integrity and elasticity of tissues are fundamentally dependent on the intricate network of the extracellular matrix (ECM). A key architect in the construction and maintenance of this network is the lysyl oxidase (LOX) family of enzymes.[\[1\]](#)

Function and Catalytic Mechanism

Lysyl oxidase is an extracellular, copper-dependent amine oxidase that catalyzes the essential final step in the maturation of collagen and elastin—the two most abundant structural proteins


in the ECM.^{[1][2][3]} The primary function of LOX is to initiate the formation of covalent cross-links that stabilize these protein fibers, conferring tensile strength and resilience to connective tissues.^{[4][5][6][7]}

The LOX family in humans consists of the canonical LOX enzyme and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).^[1] The catalytic process is a highly specific oxidative deamination reaction. LOX targets the ϵ -amino group of specific lysine and hydroxylysine residues located in the non-helical telopeptide regions of procollagen and tropoelastin molecules.^{[4][7]} This reaction converts the amine side chains into highly reactive aldehyde residues, known as allysine and hydroxyallysine.^{[3][7]}

The catalytic site contains two critical components:

- A Copper (Cu^{2+}) Ion: Essential for catalytic activity. The apoenzyme, lacking copper, is inactive.^{[8][9][10]}
- Lysyl Tyrosylquinone (LTQ) Cofactor: A unique, post-translationally derived cofactor formed from a tyrosine and a lysine residue within the enzyme itself.^{[3][11]}

Once formed, the aldehyde residues spontaneously condense with adjacent aldehydes or unmodified lysine/hydroxylysine residues on neighboring molecules, forming stable covalent cross-links that insolubilize and strengthen the ECM.^{[3][4]}

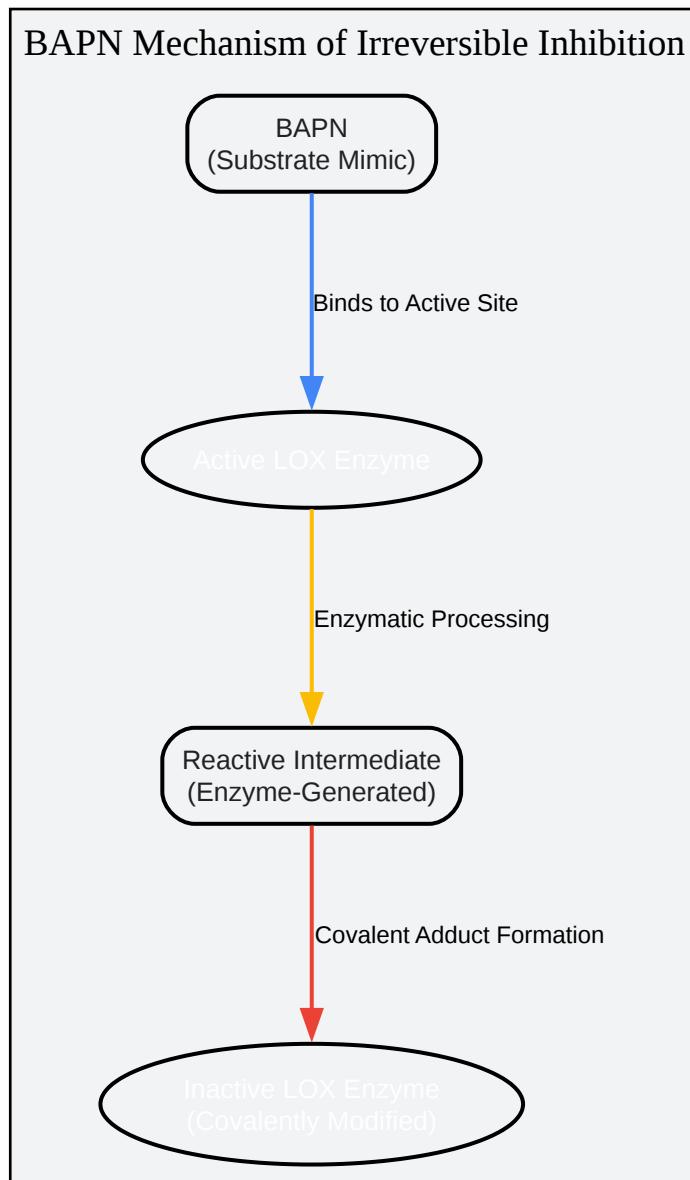
[Click to download full resolution via product page](#)

Caption: The catalytic action of Lysyl Oxidase (LOX).

3-Aminopropionitrile (BAPN): The Archetypal LOX Inhibitor

The discovery of 3-aminopropionitrile (BAPN) and its effects on connective tissue was a seminal moment in ECM biology. Originally identified as the toxic agent in sweet pea seeds responsible for the disease osteolathyrism, BAPN became the first identified and most widely used LOX inhibitor.[4][12]

Chemical Properties and Mechanism of Inhibition


BAPN (β -aminopropionitrile) is a simple organic nitrile.[13] Its structure is deceptively simple, yet it serves as a highly effective tool for studying LOX function.

- Chemical Formula: $C_3H_6N_2$
- Molecular Weight: 70.09 g/mol
- Appearance: Clear colorless to yellow liquid[13]

BAPN functions as a potent and irreversible mechanism-based inhibitor, often referred to as a "suicide substrate".[12][14][15] The inhibitory mechanism unfolds as follows:

- Active Site Recognition: BAPN, due to its structural similarity to the lysine side chain, is recognized by the LOX active site and binds to it.[14]
- Enzymatic Transformation: The LOX enzyme begins its catalytic cycle, attempting to oxidize the primary amine of BAPN.
- Covalent Adduct Formation: This enzymatic processing transforms BAPN into a highly reactive intermediate. This intermediate then attacks a residue within the active site, forming a stable, covalent bond with the enzyme.[14]
- Irreversible Inactivation: The formation of this covalent adduct permanently derivatizes and inactivates the enzyme molecule.

This irreversible action means that restoration of LOX activity requires the synthesis of new enzyme molecules, making BAPN a powerful tool for achieving sustained LOX inhibition *in vivo*.

[Click to download full resolution via product page](#)

Caption: Mechanism of irreversible LOX inhibition by BAPN.

Specificity Profile

A critical consideration for researchers is that BAPN is a pan-LOX inhibitor, demonstrating activity against multiple members of the LOX family.^{[12][16]} While it potently inhibits the canonical LOX enzyme, it also shows inhibitory effects against LOXL2 and LOXL3.^[17] Furthermore, it can display affinity for other amine oxidases, a factor that must be considered when interpreting experimental results.^{[12][16]}

Enzyme	BAPN Inhibitory Potency (pIC ₅₀ / IC ₅₀)	Reference(s)
LOX (human)	pIC ₅₀ ≈ 6.4	[12] [16]
LOXL2 (human)	pIC ₅₀ = 6.4 ± 0.1; IC ₅₀ = 243 nM (15 min preincubation)	[12] [16] [18]
LOXL3 (human)	Capable of inhibition (Dose-dependent)	[17]

Applications in Research: Modeling Disease by Disrupting the ECM

The ability of BAPN to potently disrupt ECM maturation has made it an invaluable pharmacological tool for modeling diseases characterized by aberrant collagen deposition and remodeling.

- **Fibrosis Research:** In fibrotic diseases (e.g., pulmonary, hepatic, cardiac, and skin fibrosis), excessive LOX activity contributes to the stiffening and scarring of tissue. BAPN is widely used in animal models to inhibit this pathological cross-linking, reduce tissue stiffness, and study the potential therapeutic benefits of LOX inhibition.[\[19\]](#)[\[20\]](#) For example, in mouse models of chronic rejection in airway transplants, BAPN combined with relaxin was shown to attenuate airway fibrosis and decrease cross-linked collagen.[\[19\]](#)
- **Cancer Biology:** LOX secreted by tumor cells remodels the surrounding ECM, creating a stiffened microenvironment that promotes cancer cell proliferation, invasion, and metastasis. [\[4\]](#)[\[20\]](#)[\[21\]](#) BAPN has been used in preclinical models to inhibit tumor angiogenesis and slow the development of glioblastoma multiforme, demonstrating the therapeutic potential of targeting LOX.[\[14\]](#)
- **Metabolic Disease:** Recent studies have implicated adipose tissue fibrosis in the metabolic dysfunction associated with obesity. In diet-induced obese rats, treatment with BAPN reduced body weight gain, ameliorated adipose tissue fibrosis, and improved the overall metabolic profile, highlighting a novel role for LOX in obesity.[\[22\]](#)[\[23\]](#)

- Cardiovascular Research: The historical link between BAPN and lathyrism, which causes aortic aneurysms due to weakened elastin and collagen, has made it a tool for studying vascular biology and diseases related to compromised vessel wall integrity.[24]

Key Experimental Methodologies

In Vitro Protocol: Fluorometric Assay for Lysyl Oxidase Activity

This protocol provides a robust method for quantifying LOX activity and its inhibition by BAPN in cell culture supernatants, tissue extracts, or with purified enzyme. The assay is based on the sensitive detection of hydrogen peroxide (H_2O_2), a stoichiometric byproduct of the LOX catalytic reaction.[2][25]

Principle of Causality: We choose a coupled enzymatic assay for its sensitivity and continuous monitoring capability. LOX oxidizes its substrate, producing H_2O_2 . This H_2O_2 is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the LOX activity.[26][27] Using BAPN as a control allows for the specific quantification of LOX-dependent H_2O_2 production.

Materials:

- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader (Ex/Em = 535-570 nm / 590-600 nm)
- LOX Assay Buffer (e.g., 1.2 M Urea, 50 mM Sodium Borate, pH 8.2)
- Horseradish Peroxidase (HRP)
- Amplex® Red reagent (or similar HRP substrate)
- LOX Substrate (e.g., 10 mM 1,5-diaminopentane or a proprietary substrate)
- BAPN (for inhibitor control, stock solution in water or buffer)
- Sample (e.g., concentrated cell culture medium, tissue homogenate, purified LOX)

- Purified Water

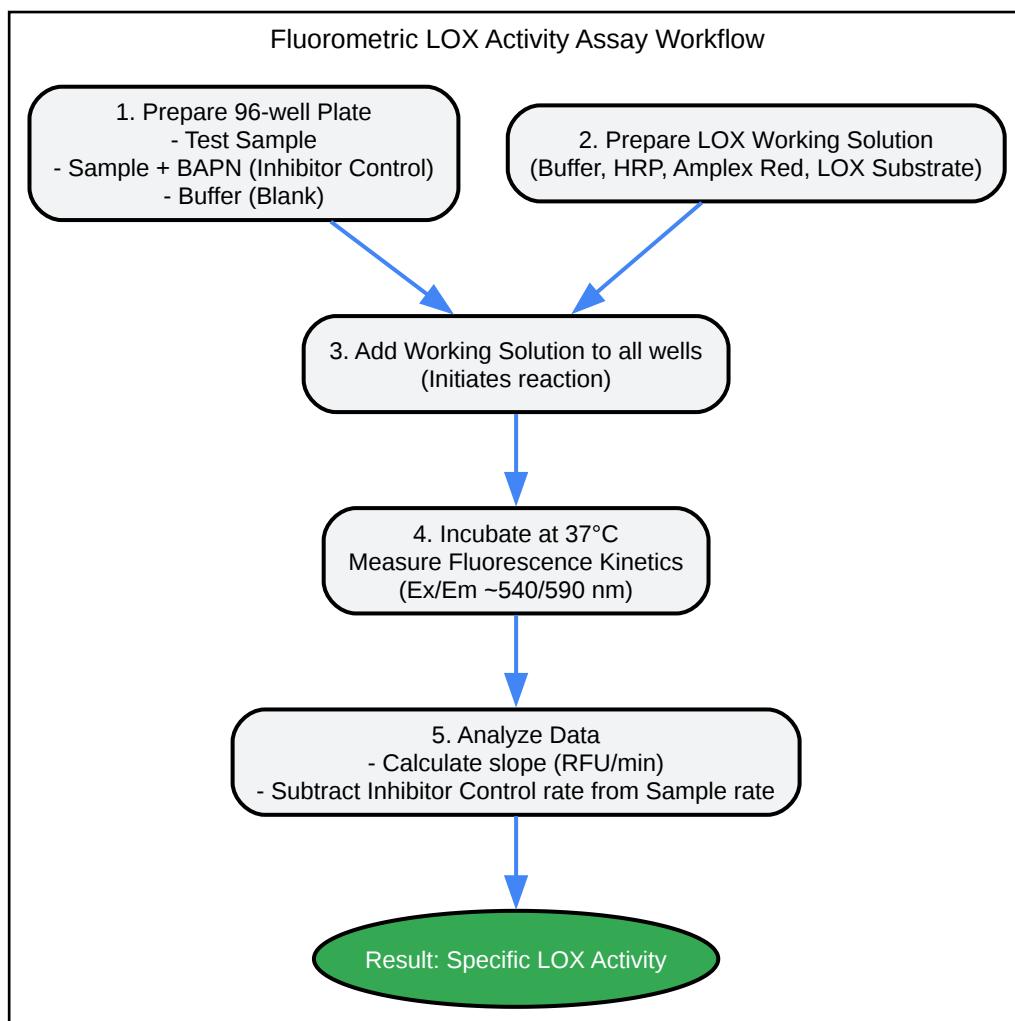
Step-by-Step Methodology:

- Reagent Preparation:

- Prepare a stock solution of BAPN (e.g., 100 mM in purified water).
- Prepare a working solution of the HRP substrate (e.g., Amplex Red) in DMSO as per the manufacturer's instructions, protecting it from light.
- Prepare a working solution of HRP in LOX Assay Buffer.

- Sample Preparation:

- If using cell culture media, it is recommended to use serum-free media to avoid interference.^[28] Media can be concentrated using centrifugal filter units (e.g., 10 kDa MWCO) to increase enzyme concentration.^[28]
- If using tissue, homogenize in a suitable extraction buffer and clarify by centrifugation.


- Assay Reaction Setup (per well):

- Test Sample: 50 µL of your sample (e.g., concentrated media).
- Inhibitor Control: 50 µL of your sample pre-incubated with a final concentration of BAPN sufficient for full inhibition (e.g., 100-500 µM) for 30 minutes at 37°C. This step is critical for self-validation, as it confirms that the measured activity is indeed from LOX.
- Blank Control: 50 µL of LOX Assay Buffer.

- Preparation of LOX Working Solution:

- Immediately before use, prepare a master mix (the "LOX Working Solution") for all wells. For each reaction, combine:
 - LOX Assay Buffer

- HRP
- HRP Substrate (e.g., Amplex Red)
- LOX Substrate (e.g., 1,5-diaminopentane)
 - The final concentrations should be optimized, but typical starting points are 1 U/mL HRP, 50 μ M Amplex Red, and 1-10 mM LOX substrate.
- Initiating the Reaction:
 - Add 50 μ L of the freshly prepared LOX Working Solution to each well containing the samples and controls. The total volume should be 100 μ L.
- Measurement and Data Analysis:
 - Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
 - Measure the fluorescence increase in kinetic mode, with readings every 1-5 minutes for a period of 30-60 minutes.
 - Calculate the rate of reaction (slope of the linear portion of the curve) for each well (RFU/min).
 - Specific LOX activity is determined by subtracting the rate of the Inhibitor Control from the rate of the Test Sample.
 - For inhibitor studies, plot the percentage of inhibition against a range of BAPN concentrations to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

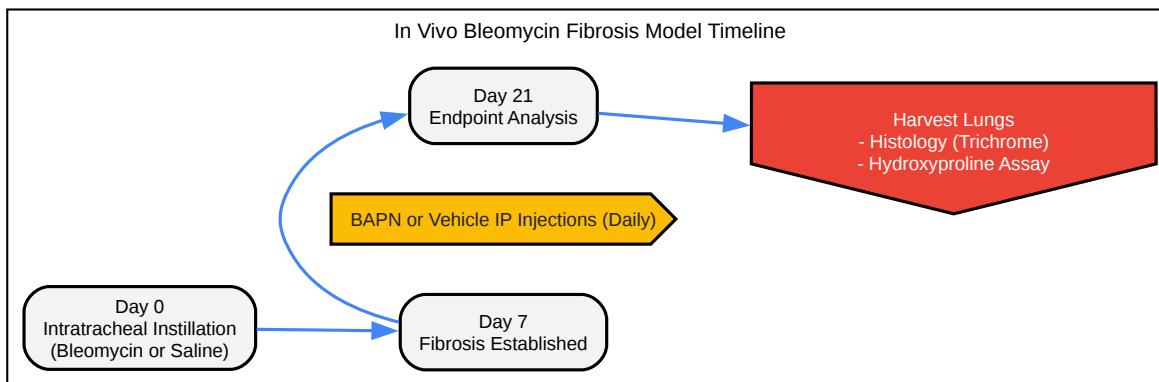
Caption: Workflow for the fluorometric LOX activity assay.

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a widely used model to induce lung fibrosis in mice and to test the anti-fibrotic efficacy of BAPN.

Principle of Causality: Bleomycin, an anti-cancer agent, causes DNA strand breaks and induces an acute inflammatory response in the lung, followed by a chronic fibrotic phase characterized by excessive collagen deposition and LOX upregulation.^[29] Administering BAPN during the established fibrotic phase allows researchers to specifically investigate the role of

collagen cross-linking in the progression of the disease, mimicking a therapeutic intervention rather than a preventative one.[29][30]


Materials:

- C57BL/6 mice (male or female, 8-10 weeks old)
- Bleomycin sulfate
- Sterile saline
- BAPN fumarate (soluble in saline)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Intratracheal instillation device
- Materials for tissue harvesting and analysis (histology, hydroxyproline assay)

Step-by-Step Methodology:

- Induction of Fibrosis (Day 0):
 - Anesthetize a mouse.
 - Expose the trachea via a small incision.
 - Using a fine-gauge needle or catheter, perform a single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in 50 μ L of sterile saline.
 - Sham Control Group: Administer 50 μ L of sterile saline only.
 - Suture the incision and allow the animal to recover.
- Therapeutic Intervention with BAPN:
 - Rationale: To model a therapeutic scenario, BAPN treatment should begin after the initial inflammatory phase has subsided and fibrosis is established, typically from Day 7 or Day 10 onwards.[30]

- Treatment Group: From Day 7 to Day 21, administer BAPN via intraperitoneal (IP) injection daily (e.g., 100 mg/kg).
- Vehicle Control Group: Administer an equivalent volume of the vehicle (saline) to a separate cohort of bleomycin-treated mice.
- Endpoint Analysis (Day 21 or Day 28):
 - Euthanize the mice.
 - Harvest the lungs.
 - Histological Analysis: Inflate and fix one lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and perform Masson's trichrome staining to visualize and quantify collagen deposition (blue staining).
 - Biochemical Analysis: Flash-freeze the remaining lung tissue in liquid nitrogen. Use this tissue to perform a hydroxyproline assay, which provides a quantitative measure of total collagen content.
- Interpretation of Results:
 - A successful anti-fibrotic effect of BAPN would be demonstrated by a significant reduction in blue staining in Masson's trichrome sections and a significant decrease in the total hydroxyproline content in the lungs of the BAPN-treated group compared to the bleomycin/vehicle control group.

[Click to download full resolution via product page](#)

Caption: Timeline for a therapeutic BAPN study.

Limitations and Future Directions

While BAPN remains a cornerstone of ECM research, its clinical translation has been hampered by its lack of specificity and potential for toxicity at therapeutic doses.^{[16][21]} The historical observations of lathyrism underscore the systemic consequences of potent, non-selective LOX inhibition.

However, the foundational knowledge gained from decades of BAPN research has paved the way for the development of a new generation of LOX inhibitors.^[20] Current drug discovery efforts are focused on creating small molecules and antibody-based therapies that are highly selective for specific LOX family members (e.g., LOX vs. LOXL2), which are overexpressed in certain pathologies.^{[18][31][32]} These next-generation inhibitors promise greater therapeutic efficacy with an improved safety profile, building directly upon the scientific legacy established by 3-aminopropionitrile.

References

- LOXL2 Inhibitors and Breast Cancer Progression - MDPI. (URL: [\[Link\]](#))
- LOXL2 Inhibitors and Breast Cancer Progression - Encyclopedia.pub. (URL: [\[Link\]](#))
- Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. (URL: [\[Link\]](#))

- A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed. (URL: [\[Link\]](#))
- Lysyl Oxidase: The Enzyme That Cross-links Collagen for Tissue Strengt - Drink Harlo. (URL: [\[Link\]](#))
- The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC. (URL: [\[Link\]](#))
- Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (URL: [\[Link\]](#))
- Lysyl oxidase - Wikipedia. (URL: [\[Link\]](#))
- Lysyl oxidase – Knowledge and References - Taylor & Francis. (URL: [\[Link\]](#))
- Insight into the Spatial Arrangement of the Lysine Tyrosylquinone and Cu²⁺ in the Active Site of Lysyl Oxidase-like 2 - NIH. (URL: [\[Link\]](#))
- Lysyl oxidase inhibition via β-aminopropionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC - NIH. (URL: [\[Link\]](#))
- Structural and catalytic properties of copper in lysyl oxidase - PubMed - NIH. (URL: [\[Link\]](#))
- 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [\[Link\]](#))
- Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular M
- Preparation of 3-aminopropionitrile - PrepChem.com. (URL: [\[Link\]](#))
- In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed. (URL: [\[Link\]](#))
- Inhibitors of the lysyl oxidase family and their current clinical development.
- The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats
- 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem. (URL: [\[Link\]](#))
- The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats | Disease Models & Mechanisms - Company of Biologists Journals. (URL: [\[Link\]](#))
- Inhibition of the Expression of Lysyl Oxidase and Its Substrates in Cadmium-Resistant Rat Fetal Lung Fibroblasts | Toxicological Sciences | Oxford Academic. (URL: [\[Link\]](#))
- Copper, lysyl oxidase, and extracellular matrix protein cross-linking1–3. (URL: [\[Link\]](#))
- Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. (URL: [\[Link\]](#))
- Reversal of Fibrosis in Chronic Rejection in Mouse Airways through Combined Relaxin and Lysyl Oxidase Inhibitor Therapy - PMC - NIH. (URL: [\[Link\]](#))
- A Novel In Situ Activity Assay for Lysyl Oxidases - bioRxiv. (URL: [\[Link\]](#))
- US5334745A - Preparation of 3-aminopropionitriles - Google P (PDF)

- What are Lysyl oxidase inhibitors and how do they work?. (URL: [\[Link\]](#))
- Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed. (URL: [\[Link\]](#))
- Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - NIH. (URL: [\[Link\]](#))
- Localization and activity of lysyl oxidase within nuclei of fibrogenic cells - PNAS. (URL: [\[Link\]](#))
- The Research Progress of Lysyl Oxidase Inhibitors - ResearchG
- Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)
- Lysyl Oxidase, a Targetable Secreted Molecule Involved in Cancer Metastasis. (URL: [\[Link\]](#))
- Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). (URL: [\[Link\]](#))
- 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PubMed Central. (URL: [\[Link\]](#))
- Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - American Thoracic Society. (URL: [\[Link\]](#))
- Experimental animal models of pulmonary fibrosis. A number of different...
- Perspective on Stem Cell Therapy in Organ Fibrosis: Animal Models and Human Studies. (URL: [\[Link\]](#))
- The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - NIH. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 2. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. Lysyl oxidase - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 4. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 5. drinkharlo.com [\[drinkharlo.com\]](https://drinkharlo.com)

- 6. [taylorandfrancis.com](#) [taylorandfrancis.com]
- 7. [mdpi.com](#) [mdpi.com]
- 8. Structural and catalytic properties of copper in lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [mitchell.ucdavis.edu](#) [mitchell.ucdavis.edu]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Insight into the Spatial Arrangement of the Lysine Tyrosylquinone and Cu²⁺ in the Active Site of Lysyl Oxidase-like 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [mdpi.com](#) [mdpi.com]
- 13. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
- 14. Lysyl oxidase inhibition via β-aminopropionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [encyclopedia.pub](#) [encyclopedia.pub]
- 17. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversal of Fibrosis in Chronic Rejection in Mouse Airways through Combined Relaxin and Lysyl Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 21. [aacrjournals.org](#) [aacrjournals.org]
- 22. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [journals.biologists.com](#) [journals.biologists.com]
- 24. [echemi.com](#) [echemi.com]
- 25. An Introduction to Lysyl Oxidase and Its Quantification | AAT Bioquest [aatbio.com]
- 26. [biorxiv.org](#) [biorxiv.org]
- 27. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]
- 29. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. member.thoracic.org [member.thoracic.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to 3-Aminopropionitrile (BAPN) as a Lysyl Oxidase Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769147#3-aminopropanenitrile-as-a-lysyl-oxidase-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com